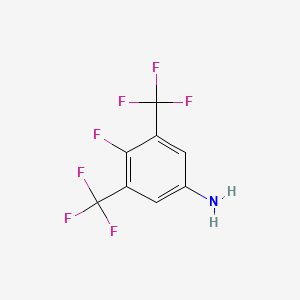

3,5-Bis(trifluoromethyl)-4-fluoroaniline

CAS No.: 1807018-82-1

Cat. No.: VC2761239

Molecular Formula: C8H4F7N

Molecular Weight: 247.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807018-82-1 |

|---|---|

| Molecular Formula | C8H4F7N |

| Molecular Weight | 247.11 g/mol |

| IUPAC Name | 4-fluoro-3,5-bis(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C8H4F7N/c9-6-4(7(10,11)12)1-3(16)2-5(6)8(13,14)15/h1-2H,16H2 |

| Standard InChI Key | PLFHNPJWRVDOEE-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1C(F)(F)F)F)C(F)(F)F)N |

| Canonical SMILES | C1=C(C=C(C(=C1C(F)(F)F)F)C(F)(F)F)N |

Introduction

| Parameter | Value |

|---|---|

| Molecular Formula | C8H4F7N |

| Molecular Weight | 247.11 g/mol |

| Primary Functional Group | Aniline (-NH2) |

| Key Substituents | Two -CF3 groups at positions 3,5; F atom at position 4 |

| Total Fluorine Atoms | 7 |

Physical and Chemical Properties

The physical and chemical properties of 3,5-Bis(trifluoromethyl)-4-fluoroaniline can be inferred from related compounds with similar structural features. Similar fluorinated anilines typically appear as light yellow to yellow-brown liquids or low-melting solids. The presence of multiple fluorine atoms enhances lipophilicity and metabolic stability, critical properties for potential pharmaceutical applications.

The electron-withdrawing nature of the trifluoromethyl groups and fluorine atom significantly influences the basicity of the amino group. Compared to unsubstituted aniline, the amino group in 3,5-Bis(trifluoromethyl)-4-fluoroaniline is expected to be considerably less basic due to the strong electron-withdrawing effects of the fluorinated substituents. This reduced basicity impacts the compound's reactivity, particularly in nucleophilic reactions and metal coordination.

The highly fluorinated structure also contributes to enhanced thermal stability and resistance to oxidation compared to non-fluorinated analogs. The presence of fluorine substituents typically increases the compound's boiling point while decreasing its melting point relative to hydrocarbon analogs. Additionally, the fluorine atoms create a unique electron distribution that can influence intermolecular interactions, potentially affecting solubility in various solvents.

Synthesis Methods

The synthesis of 3,5-Bis(trifluoromethyl)-4-fluoroaniline would likely follow synthetic routes similar to those used for related fluorinated anilines. Based on established methods for related compounds, several synthetic approaches can be proposed.

Reduction of Nitro Precursors

One common approach would involve the reduction of the corresponding nitro compound, 3,5-Bis(trifluoromethyl)-4-fluoronitrobenzene. This reduction can be accomplished using various reducing agents, with catalytic hydrogenation being particularly effective. A similar process is documented for the synthesis of 3,5-Bis(trifluoromethyl)aniline:

"Put 259g (1mol) 3,5-Bis(trifluoromethyl)nitrobenzene and 500g ethyl acetate into a 1L autoclave, add 5g palladium-carbon as a catalyst, raise the temperature to 60°C, then pass the hydrogen pressure to 2MPa, keep the temperature and react for 20 hours, then cooling, filtration, concentration, and distillation to obtain 3,5-Bis(trifluoromethyl)aniline with a purity of 98.5% and a yield of 87%."

For 3,5-Bis(trifluoromethyl)-4-fluoroaniline, a similar approach would be employed, starting with the appropriately fluorinated nitrobenzene derivative.

Direct Fluorination Methods

Another potential synthetic route could involve direct fluorination of 3,5-Bis(trifluoromethyl)aniline at the 4-position. This approach would require selective fluorinating agents and carefully controlled reaction conditions to ensure regioselectivity. Fluorinating agents such as SelectfluorTM or N-fluorobenzenesulfonimide (NFSI) might be suitable for this transformation.

Cross-Coupling Approaches

Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, offer alternative routes to highly substituted anilines. For example, a Buchwald-Hartwig amination could potentially be used to introduce the amino group onto a pre-constructed 3,5-Bis(trifluoromethyl)-4-fluorobenzene scaffold. This approach would require optimization of reaction conditions to overcome potential challenges posed by the electron-deficient nature of the aromatic system.

Structure-Property Relationships

The structural features of 3,5-Bis(trifluoromethyl)-4-fluoroaniline have significant implications for its chemical behavior and applications. The presence of multiple fluorine atoms creates a unique electronic environment that distinguishes this compound from simpler aniline derivatives.

Electronic Effects

The trifluoromethyl groups and fluorine atom exert strong electron-withdrawing effects through both inductive and resonance mechanisms. These electronic effects substantially reduce the electron density of the aromatic ring, making it electron-deficient. This electronic depletion affects numerous properties:

-

The basicity of the amino group is significantly reduced

-

The aromatic ring becomes less susceptible to electrophilic aromatic substitution

-

The C-H bonds become more acidic, potentially enabling C-H functionalization reactions

-

The compound becomes more resistant to oxidative degradation

Conformational Properties

The three-dimensional structure of 3,5-Bis(trifluoromethyl)-4-fluoroaniline is influenced by the steric demands of the trifluoromethyl groups. These bulky substituents likely cause some degree of twisting in the molecule, potentially affecting its ability to engage in π-stacking interactions or fit into binding pockets of proteins. The amino group's orientation relative to the aromatic plane would also be influenced by the electronic and steric effects of the adjacent substituents.

Comparison with Related Compounds

Examining structurally related compounds can provide valuable insights into the potential properties and applications of 3,5-Bis(trifluoromethyl)-4-fluoroaniline.

Comparison with 3,5-Bis(trifluoromethyl)aniline

3,5-Bis(trifluoromethyl)aniline (CAS: 328-74-5) is a close structural analog lacking only the 4-fluoro substituent. This compound is described as a "clear light yellow to yellow-brown liquid" and has found applications as a "highly efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes."

The addition of a fluorine atom at position 4 in 3,5-Bis(trifluoromethyl)-4-fluoroaniline would further increase the electron deficiency of the aromatic ring and potentially enhance the directing capabilities in catalytic applications. The fluorine substituent would also modify the steric environment around the ring, potentially affecting the compound's behavior as a ligand or directing group.

Comparison with 3,5-Bis(trifluoromethyl)-2-fluoroaniline

3,5-Bis(trifluoromethyl)-2-fluoroaniline (CAS: 1804888-58-1) is an isomer with the fluorine atom at position 2 instead of position 4. This positional isomerism can lead to significant differences in properties and reactivity. The 2-fluoro isomer places the fluorine atom ortho to the amino group, potentially enabling intramolecular interactions between these functional groups. In contrast, the 4-fluoro position in 3,5-Bis(trifluoromethyl)-4-fluoroaniline places the fluorine para to the amino group, eliminating the possibility of such direct interactions.

The different substitution patterns would likely lead to distinct reactivity profiles and applications for these isomeric compounds. The para-fluorine in 3,5-Bis(trifluoromethyl)-4-fluoroaniline might make it more suitable for certain cross-coupling reactions or provide different electronic properties in materials science applications.

Comparative Properties Table

| Compound | Molecular Weight | Key Structural Feature | Notable Properties |

|---|---|---|---|

| 3,5-Bis(trifluoromethyl)-4-fluoroaniline | 247.11 g/mol | F at position 4 | Enhanced electron deficiency, para-relationship between F and NH2 |

| 3,5-Bis(trifluoromethyl)aniline | 229.12 g/mol | No F substituent | Yellow-brown liquid, effective as MonoTDG in catalysis |

| 3,5-Bis(trifluoromethyl)-2-fluoroaniline | 247.11 g/mol | F at position 2 | Ortho-relationship between F and NH2, potential intramolecular interactions |

Research Findings and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume